N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide is a complex organic compound that features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety
Properties
Molecular Formula |
C22H16FN3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-4-2-3-16(13-19)21(27)24-18-11-7-15(8-12-18)22-25-20(26-29-22)14-5-9-17(23)10-6-14/h2-13H,1H3,(H,24,27) |
InChI Key |
KEXPMVIAJVTJSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.
Coupling with phenyl group: The resulting oxadiazole intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the desired product.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can be compared with other similar compounds such as:
N-(4-fluorophenyl)benzamide: Similar structure but lacks the oxadiazole ring.
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the fluorophenyl group.
N-(4-bromophenyl)benzamide: Similar structure but contains a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its combination of the fluorophenyl group, oxadiazole ring, and methoxybenzamide moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
